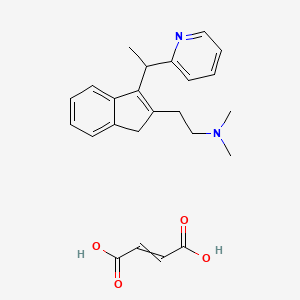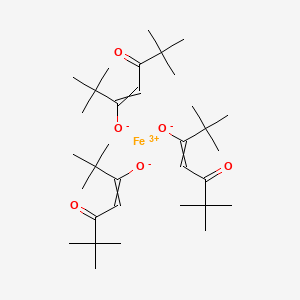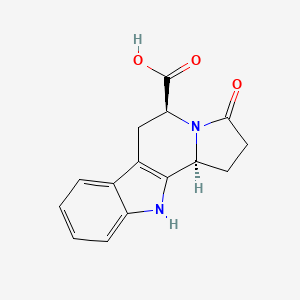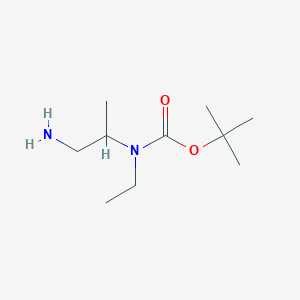![molecular formula C36H69NO7P+ B12436756 (2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl es una molécula orgánica compleja con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl implica varios pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura central, seguida de la introducción de los grupos dodeca-4,7,10-trienoyloxy y hexadecyloxy. El paso final implica la fosforilación y la posterior unión del grupo trimethylaminyl.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de equipos de síntesis automatizados y reactores a gran escala para manejar el complejo proceso multietapa de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, incluida la temperatura, el solvente y el tiempo de reacción.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl:
Química: La estructura única del compuesto lo convierte en un tema valioso para estudiar los mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Se puede utilizar para investigar procesos e interacciones biológicas a nivel molecular.
Medicina: El compuesto puede tener posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y los sistemas de administración de fármacos.
Industria: Sus propiedades podrían aprovecharse en el desarrollo de nuevos materiales y procesos industriales.
Mecanismo De Acción
El mecanismo por el cual (2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl ejerce sus efectos implica interacciones con objetivos y vías moleculares específicas. Estas interacciones pueden influir en varios procesos biológicos, lo que puede llevar a efectos terapéuticos. El mecanismo de acción exacto dependería de la aplicación específica y el contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Varios compuestos comparten similitudes estructurales con (2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl , que incluyen:
- (2R)-3-({(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-[(8Z,11Z,14Z)-8,11,14-icosatrienoyloxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-docosahexaenoate
- (2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoyloxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-docosahexaenoate
Unicidad
La singularidad de This compound radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C36H69NO7P+ |
|---|---|
Peso molecular |
658.9 g/mol |
Nombre IUPAC |
2-[[(2R)-2-dodeca-4,7,10-trienoyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C36H68NO7P/c1-6-8-10-12-14-16-17-18-19-20-22-24-26-28-31-41-33-35(34-43-45(39,40)42-32-30-37(3,4)5)44-36(38)29-27-25-23-21-15-13-11-9-7-2/h7,9,13,15,23,25,35H,6,8,10-12,14,16-22,24,26-34H2,1-5H3/p+1/t35-/m1/s1 |
Clave InChI |
PNJOPEDVLDRQKM-PGUFJCEWSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)



![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)



![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)


